molecular formula C12H8FIN2O B4405548 N-(2-fluoro-4-iodophenyl)nicotinamide

N-(2-fluoro-4-iodophenyl)nicotinamide

Cat. No. B4405548
M. Wt: 342.11 g/mol
InChI Key: UMMWWSCXXDNNEO-UHFFFAOYSA-N
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Description

N-(2-fluoro-4-iodophenyl)nicotinamide, also known as FIAN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of cancer treatment. FIAN belongs to the class of nicotinamide derivatives, which are known for their anti-tumor properties.

Mechanism of Action

The mechanism of action of N-(2-fluoro-4-iodophenyl)nicotinamide involves the inhibition of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the production of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential cofactor for various cellular processes, including DNA repair and energy metabolism. By inhibiting NAMPT, this compound reduces the levels of NAD+ in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells. Furthermore, this compound has been shown to enhance the anti-tumor effects of chemotherapy drugs, making it a potential candidate for combination therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-fluoro-4-iodophenyl)nicotinamide is its high potency against cancer cells, which makes it effective at low concentrations. This compound is also stable and can be easily synthesized in the laboratory. However, this compound has limited aqueous solubility, which can pose challenges in its administration in vivo.

Future Directions

There are several future directions for the research on N-(2-fluoro-4-iodophenyl)nicotinamide. One direction is to further optimize the synthesis method of this compound to increase its yield and improve its solubility. Another direction is to investigate the potential of this compound in combination therapy with other chemotherapy drugs. Additionally, the development of this compound analogs with improved pharmacokinetic properties could enhance its therapeutic potential.
Conclusion:
In conclusion, this compound is a promising compound for cancer treatment due to its ability to inhibit the growth of cancer cells and induce apoptosis. This compound's mechanism of action involves the inhibition of NAMPT, which reduces the levels of NAD+ in cancer cells, leading to their death. This compound's advantages include its high potency and stability, while its limitations include its limited aqueous solubility. Future research on this compound should focus on optimizing its synthesis method, investigating its potential in combination therapy, and developing analogs with improved pharmacokinetic properties.

Scientific Research Applications

N-(2-fluoro-4-iodophenyl)nicotinamide has been extensively studied for its potential applications in cancer treatment. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, this compound has been found to be effective in inhibiting the growth of cancer cells that are resistant to chemotherapy drugs.

properties

IUPAC Name

N-(2-fluoro-4-iodophenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FIN2O/c13-10-6-9(14)3-4-11(10)16-12(17)8-2-1-5-15-7-8/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMWWSCXXDNNEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=C(C=C(C=C2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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